2''-Hydroxyformononetin

Phytoalexin biology Antifungal susceptibility Plant pathology

2''-Hydroxyformononetin (Xenognosin B) is a 4'-methoxyisoflavone derived from formononetin by enzymatic 2'-hydroxylation. With molecular formula C₁₆H₁₂O₅ and a monoisotopic mass of 284.06847 Da, it is distinguished from its parent formononetin (C₁₆H₁₂O₄, 268.26 Da) by the presence of an additional phenolic hydroxyl at the 2'-position of the B-ring.

Molecular Formula C16H18O5
Molecular Weight 290.31 g/mol
Cat. No. B12333427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2''-Hydroxyformononetin
Molecular FormulaC16H18O5
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=COC3CC(CCC3C2=O)O)O
InChIInChI=1S/C16H18O5/c1-20-10-3-5-11(14(18)7-10)13-8-21-15-6-9(17)2-4-12(15)16(13)19/h3,5,7-9,12,15,17-18H,2,4,6H2,1H3
InChIKeyHNFVAEYFMQPHIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2''-Hydroxyformononetin (CAS 1890-99-9): Procurement-Grade Isoflavonoid Intermediate & Anti-Inflammatory Reference Standard


2''-Hydroxyformononetin (Xenognosin B) is a 4'-methoxyisoflavone derived from formononetin by enzymatic 2'-hydroxylation [1]. With molecular formula C₁₆H₁₂O₅ and a monoisotopic mass of 284.06847 Da, it is distinguished from its parent formononetin (C₁₆H₁₂O₄, 268.26 Da) by the presence of an additional phenolic hydroxyl at the 2'-position of the B-ring [2]. This structural modification places it as the committed biosynthetic intermediate between formononetin and the pterocarpan phytoalexin medicarpin, via the isoflavanone vestitone [3]. The compound is isolated from Dalbergia odorifera, Trifolium repens, and Glycyrrhiza pallidiflora, and is commercially available at ≥98% purity (HPLC) for use as an analytical reference standard, biochemical pathway probe, and anti-inflammatory research tool .

Why Formononetin, Calycosin, or Biochanin A Cannot Substitute for 2''-Hydroxyformononetin in Pathway-Specific and Antifungal Selectivity Applications


Although 2''-hydroxyformononetin belongs to the 4'-methoxyisoflavone class alongside formononetin, calycosin (3'-hydroxyformononetin), and biochanin A, simple interchange among these analogs is precluded by regiospecific enzyme recognition, divergent antifungal selectivity profiles, and distinct physicochemical properties. The 2'-hydroxyl group is a strict structural prerequisite for the isoflavone reductase (IFR; EC 1.3.1.45) that generates the chiral isoflavanone vestitone en route to medicarpin—calycosin and biochanin A are not substrates for this reductase [1]. In whole-organism antifungal agar-plate assays against Phytophthora megasperma f.sp. medicaginis, 2''-hydroxyformononetin produces significant inhibition at 0.1 mM, whereas the parent formononetin and daidzein are inactive at this concentration [2]. Furthermore, the additional 2'-OH donor increases topological polar surface area (76.00 Ų vs. ~55.76 Ų for formononetin) and reduces logP (2.40–2.88 vs. 2.84–2.96), altering chromatographic retention and formulation behavior sufficiently to require distinct validated methods for each compound [3][4].

Quantitative Differentiation Evidence: 2''-Hydroxyformononetin vs. Formononetin, Calycosin, Biochanin A, Medicarpin, and Vestitone


Antifungal Selectivity: 2''-Hydroxyformononetin Inhibits Phytophthora megasperma at 0.1 mM Where Formononetin and Daidzein Show No Activity

In a direct head-to-head agar plate assay against eight phytopathogenic fungi, 2''-hydroxyformononetin (2'-OHF) exhibited significant antifungal activity against Phytophthora megasperma f.sp. medicaginis (Pmm) at 0.1 mM, unlike formononetin and daidzein which caused no inhibition of any of the four alfalfa pathogens at this concentration [1]. At 0.5 mM, Pmm was strongly inhibited by 2'-OHF, vestitone, and medicarpin. Crucially, this pathogen-selectivity pattern is not replicated by formononetin: the parent compound showed no activity against Pmm at 0.1 mM, confirming that 2'-hydroxylation is necessary for the antifungal potency observed at low concentrations [1].

Phytoalexin biology Antifungal susceptibility Plant pathology

Biosynthetic Pathway Position: 2''-Hydroxyformononetin Is the Obligate Intermediate for Medicarpin Biosynthesis—Neither Formononetin Nor Calycosin Can Enter the Pterocarpan Branch

The conversion of formononetin to medicarpin proceeds through a strictly ordered pathway: formononetin → 2'-hydroxyformononetin → (3R)-vestitone → medicarpin [1]. The enzyme 2'-hydroxyisoflavone reductase (IFR; EC 1.3.1.45) catalyzes the NADPH-dependent reduction of 2'-hydroxyformononetin to vestitone with high stereospecificity, introducing the chiral center required for pterocarpan formation [2]. Critically, 2'-hydroxylation has been demonstrated to be a prerequisite for the conversion of isoflavones to pterocarpans: isoflavones lacking the 2'-OH group (such as formononetin and calycosin) are not substrates for IFR and cannot enter the pterocarpan pathway [3]. Calycosin (3'-hydroxyformononetin), produced by a distinct cytochrome P450 (isoflavone 3'-hydroxylase; EC 1.14.14.88), represents a metabolic branch point that does not lead to medicarpin, while biochanin A is processed by a parallel pathway yielding maackiain [1].

Isoflavonoid biosynthesis Metabolic engineering Pterocarpan phytoalexins

Enzyme Substrate Discrimination: CYP81E1 (Isoflavone 2'-Hydroxylase) Produces 2''-Hydroxyformononetin at 50% Relative Activity vs. Biochanin A, While Calycosin Is Produced by a Distinct 3'-Hydroxylase

The cytochrome P450 CYP81E1 (isoflavone 2'-hydroxylase; EC 1.14.14.89) catalyzes the conversion of formononetin to 2'-hydroxyformononetin with a relative activity of 50% compared to biochanin A (set at 100%) in Medicago truncatula microsomal assays, while genistein exhibits only 19% relative activity [1]. In contrast, the 3'-hydroxylation of formononetin to produce calycosin (3'-hydroxyformononetin) is catalyzed by a separate enzyme, isoflavone 3'-hydroxylase (CYP81E9; EC 1.14.14.88), for which 2'-hydroxyformononetin itself serves as a substrate with 39% relative activity versus biochanin A [2]. This dual-enzyme system demonstrates that 2'-hydroxyformononetin occupies a distinct biochemical niche: it is the product of one regiospecific P450 and a substrate for both a second P450 (yielding 2',3'-dihydroxyformononetin) and the IFR reductase (yielding vestitone) [3].

Cytochrome P450 enzymology Isoflavone hydroxylation Substrate specificity

Anti-Inflammatory Activity Validation: Xenognosin B (2''-Hydroxyformononetin) Is One of Seven Dalbergia odorifera Constituents Demonstrating Significant Anti-Inflammatory Activity in Neutrophil-Based Assays

In a systematic bioassay-guided fractionation study of Dalbergia odorifera heartwood, 25 isolated flavonoids were evaluated in both antiallergic and anti-inflammatory tests [1]. Among these, xenognosin B (2''-hydroxyformononetin) was one of only seven compounds—alongside (S)-4-methoxydalbergione, cearoin, butein, koparin, bowdichione, and 3'-O-methylviolanone—that demonstrated significant anti-inflammatory activity [1]. Notably, the parent compound formononetin (compound 4 in the same study) was not reported among those exhibiting significant anti-inflammatory activity, suggesting that the 2'-hydroxyl modification contributes to the observed pharmacological effect [2]. The anti-inflammatory assays measured inhibition of neutrophil degranulation and superoxide anion generation in rat neutrophils stimulated with formyl-Met-Leu-Phe (fMLP)/cytochalasin B [1].

Anti-inflammatory natural products Dalbergia odorifera Neutrophil pharmacology

Physicochemical Differentiation: Added 2'-OH Group Increases H-Bond Donor Count by 100% and TPSA by 36% Relative to Formononetin, Altering Chromatographic and Formulation Behavior

The 2'-hydroxylation of formononetin produces measurable changes in key physicochemical descriptors relevant to analytical method development and formulation. 2''-Hydroxyformononetin has a topological polar surface area (TPSA) of 76.00 Ų, compared to 55.76 Ų for formononetin—a 36% increase [1][2]. The hydrogen bond donor count doubles from 1 (formononetin) to 2 (2''-hydroxyformononetin), while H-bond acceptors increase from 4 to 5 [1][3]. LogP values show a predictable decrease with the added hydroxyl: 2''-hydroxyformononetin XlogP 2.40 (AlogP 2.88) vs. formononetin LogP 2.84–2.96 [1][4]. These differences necessitate distinct reversed-phase HPLC conditions for each compound—they cannot be co-eluted or quantified using a single method without validation [5]. Furthermore, the additional hydroxyl modestly improves solubility in polar organic solvents: 2''-hydroxyformononetin shows slight solubility in chloroform, DMSO, and methanol, whereas formononetin is practically insoluble in ethanol and water [6].

Chromatographic method development Physicochemical profiling Isoflavone formulation

Xenognosin B Ecological Function: Haustorium Formation Promotion—A Unique Biological Activity Not Shared by Formononetin or Medicarpin

2''-Hydroxyformononetin was originally characterized under the name Xenognosin B as a haustorium-inducing factor isolated from Agalinis purpurea (false foxglove), a hemiparasitic plant [1]. At sub-micromolar concentrations, Xenognosin B promotes haustorium formation in Agalinis purpurea seedling roots, a specialized developmental process whereby parasitic plants establish vascular connections with host roots [1]. This xenognostic (host-recognition) activity is structurally specific and is not exhibited by formononetin, medicarpin, or other isoflavonoids in the biosynthetic pathway lacking the 2',7-dihydroxy-4'-methoxy substitution pattern [2]. The ecological function places 2''-hydroxyformononetin in a distinct category of allelochemical signaling molecules separate from its role as a phytoalexin intermediate.

Parasitic plant biology Haustorium induction Xenognosin signaling

Optimal Procurement Scenarios for 2''-Hydroxyformononetin: Where the Compound Delivers Evidence-Backed Value Over Its Analogs


Medicarpin Pathway Flux Analysis and Stable Isotope Labeling Studies

For metabolic flux analysis of the medicarpin biosynthetic pathway in legumes (alfalfa, chickpea, licorice), 2''-hydroxyformononetin serves as the essential authentic standard for LC-MS/MS quantification. As demonstrated in Section 3, only the 2'-hydroxylated intermediate is recognized by isoflavone reductase (IFR), making it the committed pathway intermediate that controls carbon flux into pterocarpans . When conducting ¹³C- or ²H-labeling experiments to trace formononetin conversion, researchers must spike with unlabeled 2''-hydroxyformononetin (>98% purity) to enable accurate isotope dilution mass spectrometry . Neither formononetin nor calycosin can substitute for this purpose, as they occupy different pathway positions and are not IFR substrates .

CYP81E1 (Isoflavone 2'-Hydroxylase) Enzyme Activity Assays and Inhibitor Screening

Laboratories studying cytochrome P450-mediated isoflavone hydroxylation require pure 2''-hydroxyformononetin as both a product standard for CYP81E1 activity assays and as a reference for distinguishing 2'-hydroxylase from 3'-hydroxylase (CYP81E9) activity . The compound enables chromatographic resolution from calycosin (3'-hydroxyformononetin) using validated GC-MS or HPLC methods based on trimethylsilyl ether derivatives . As shown in Section 3, CYP81E1 processes formononetin with 50% relative activity versus biochanin A, and the product identity must be confirmed against an authentic 2''-hydroxyformononetin standard to rule out 3'-hydroxylation side products .

Phytoalexin Antifungal Screening Against Oomycete Pathogens (Phytophthora spp.)

Plant pathologists evaluating isoflavonoid antifungal activity against Phytophthora species should include 2''-hydroxyformononetin in their screening panels because it is one of the few biosynthetic intermediates with demonstrated activity against Phytophthora megasperma f.sp. medicaginis at the physiologically relevant concentration of 0.1 mM . The parent compound formononetin is inactive at this concentration, and the selectivity profile (active against Pmm but not against Phoma medicaginis at 0.5 mM) provides a useful pharmacological fingerprint for structure-activity relationship (SAR) studies of isoflavonoid fungitoxicity .

Anti-Inflammatory Natural Product Reference Standard for Dalbergia odorifera Extract Authentication

Quality control laboratories analyzing Dalbergia odorifera (Jiangxiang) herbal extracts for anti-inflammatory activity should use 2''-hydroxyformononetin (Xenognosin B) as a marker compound, given that it was one of only seven constituents from the heartwood demonstrating significant anti-inflammatory activity among a panel of 25 isolated flavonoids . Its presence and quantification can serve as a chemical marker for authentic D. odorifera material in botanical supplement manufacturing, distinguishing it from formononetin-rich but anti-inflammatory-inactive fractions .

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